molecular formula C11H11N5 B581692 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile CAS No. 1373232-87-1

5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile

Cat. No.: B581692
CAS No.: 1373232-87-1
M. Wt: 213.244
InChI Key: SXRYFUOIGCZPAO-UHFFFAOYSA-N
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Description

5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with amino and nitrile groups

Safety and Hazards

The compound has been classified under GHS07 for safety. The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of antidepressant molecules , suggesting potential targets could be neurotransmitter systems.

Mode of Action

It’s worth noting that similar compounds have been involved in the synthesis of antidepressants . Antidepressants often work by inhibiting the reuptake of neurotransmitters, thereby increasing their availability in the synaptic cleft .

Biochemical Pathways

Given its potential use in the synthesis of antidepressants , it may influence pathways involving neurotransmitters such as serotonin, dopamine, and norepinephrine.

Pharmacokinetics

It’s worth noting that similar compounds have shown high solubility , which could potentially influence its bioavailability.

Result of Action

Similar compounds have been used in the synthesis of antidepressants , which typically work by increasing the availability of certain neurotransmitters in the brain, thereby alleviating symptoms of depression.

Action Environment

Similar compounds have shown high solubility , which could potentially be influenced by factors such as pH and temperature.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzonitrile with hydrazine derivatives in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions to ensure complete cyclization and formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall productivity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitrile group can be reduced to an amine under hydrogenation conditions.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives with reduced nitrile groups.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides

Uniqueness

5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

5-amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-7-10(6-12)11(14)16(15-7)9-4-2-8(13)3-5-9/h2-5H,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRYFUOIGCZPAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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